4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound. It features a difluorophenyl group, a piperazine ring, and a thiopyran moiety. Compounds with such structures are often explored for their potential pharmacological properties.
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific information on the targets, it’s difficult to predict the exact pathways involved. Given the compound’s potential antifungal properties , it might interfere with the synthesis of essential components of the fungal cell, disrupting its growth and proliferation.
Pharmacokinetics
The compound’s physicochemical properties, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile . These modifications could enhance the compound’s bioavailability, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be dependent on its targets and mode of action. Given its potential antifungal properties , the compound might inhibit the growth and proliferation of fungi, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.
Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.
Formation of the Thiopyran Moiety: Utilizing sulfur-containing reagents to form the thiopyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The difluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Chemical Intermediates: The compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-1-(4-piperazin-1-yl)ethanone: Lacks the thiopyran moiety.
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone: Lacks the difluorophenyl group.
Uniqueness
The presence of both the difluorophenyl group and the thiopyran moiety in 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione might confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c18-14-2-1-13(16(19)12-14)11-17(22)21-7-5-20(6-8-21)15-3-9-25(23,24)10-4-15/h1-2,12,15H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLKUTVIKWRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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